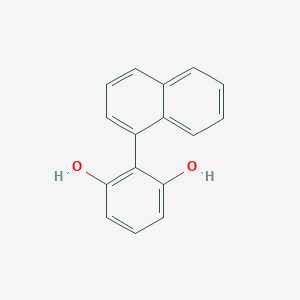

2-Naphthalen-1-ylbenzene-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Naphthalen-1-ylbenzene-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Naphthalen-1-ylbenzene-1,3-diol is characterized by a naphthalene moiety linked to a benzene ring with two hydroxyl groups at the 1 and 3 positions. Its molecular formula is C16H12O2 . The compound exhibits unique photophysical properties, particularly dual fluorescence, which is influenced by solvent interactions and molecular aggregation.

Pharmaceutical Applications

2.1 Antimicrobial Properties

Research indicates that this compound has promising antimicrobial activity. A study assessed its efficacy alongside Amphotericin B against various fungal strains. The combination demonstrated enhanced antifungal effects, suggesting that NTBD could be a valuable adjunct in antifungal therapies .

2.2 Antitumor Activity

The compound has been investigated for its potential antitumor properties. In vitro studies showed that NTBD could inhibit the proliferation of cancer cells, particularly when combined with other therapeutic agents. The mechanism appears to involve the modulation of cellular signaling pathways related to growth and apoptosis .

Material Science Applications

3.1 Fluorescent Materials

Due to its dual fluorescence characteristics, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and sensors. The ability to emit light in response to environmental changes makes it suitable for developing advanced optical devices .

3.2 Aggregation-Induced Emission

The aggregation-induced emission (AIE) phenomenon observed in NTBD suggests its potential use in developing new materials that require specific photonic properties. This characteristic can be harnessed in creating sensors that respond to changes in concentration or environmental conditions .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, NTBD was tested against Candida albicans and Aspergillus niger using standard broth dilution methods. The results indicated a significant reduction in fungal viability when NTBD was used at concentrations ranging from 4 to 8 µg/mL in combination with Amphotericin B .

| Concentration (µg/mL) | Viability (%) |

|---|---|

| NTBD Alone | 70 |

| AmB Alone | 60 |

| NTBD + AmB | 30 |

Spectroscopic Characterization

Spectroscopic studies revealed that the fluorescence emission of NTBD varies significantly with solvent polarity. In polar solvents like methanol, NTBD exhibited a single emission band, while dual fluorescence was observed in less polar environments such as hexane .

| Solvent | Emission Maxima (nm) | Type of Emission |

|---|---|---|

| Methanol | 320 | Single |

| Hexane | 380 & 440 | Dual |

Propiedades

Número CAS |

173300-94-2 |

|---|---|

Fórmula molecular |

C16H12O2 |

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

2-naphthalen-1-ylbenzene-1,3-diol |

InChI |

InChI=1S/C16H12O2/c17-14-9-4-10-15(18)16(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,17-18H |

Clave InChI |

IGVLJEPQHXNPKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3O)O |

Sinónimos |

1,3-Benzenediol,2-(1-naphthalenyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.